molecular formula C13H11ClN2O2 B14125396 Ethyl 4-(6-chloropyrimidin-4-yl)benzoate

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate

Cat. No.: B14125396
M. Wt: 262.69 g/mol
InChI Key: PNHZRADTCIPSNY-UHFFFAOYSA-N
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Description

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyrimidine, featuring a chlorinated pyrimidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically isolated through crystallization and further purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.

    Ethyl 4-(4-chloropyrimidin-2-yl)benzoate: Another positional isomer with distinct chemical properties.

    Ethyl 4-(6-bromopyrimidin-4-yl)benzoate:

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 4-(6-chloropyrimidin-4-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-9(4-6-10)11-7-12(14)16-8-15-11/h3-8H,2H2,1H3

InChI Key

PNHZRADTCIPSNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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